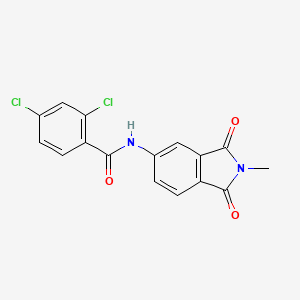

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide

説明

2,4-Dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is a benzamide derivative characterized by a 2,4-dichlorophenyl group linked to a 2-methyl-1,3-dioxoisoindol-5-yl moiety via an amide bond. This structure combines electron-withdrawing chlorine substituents with a rigid isoindole-dione ring, which may influence its electronic properties and biological interactions.

特性

IUPAC Name |

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c1-20-15(22)10-5-3-9(7-12(10)16(20)23)19-14(21)11-4-2-8(17)6-13(11)18/h2-7H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQWOTGEIOXRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323962 | |

| Record name | 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677101 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301858-58-2 | |

| Record name | 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like silica-supported niobium complex to obtain the final product with moderate to excellent yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

科学的研究の応用

Chemistry: It is used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research has indicated its potential use as a therapeutic agent due to its biological activity.

Industry: It is used in the production of herbicides, colorants, dyes, and polymer additives.

作用機序

The mechanism of action of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

類似化合物との比較

Halogen Substitution Patterns

- Target Compound : 2,4-dichloro substitution on the benzamide ring.

- Compound 52 (): 2,4-dichloro-N-(4-chlorophenyl)benzamide with a 1-aminopropan-2-yl group. Exhibits antiparasitic activity, likely due to enhanced hydrogen bonding from the amine group .

- Compound in : 2-chloro-5-iodo-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide.

- Compound in : 3,4-dichloro substitution with a dimethylamino-cyclohexyl group. The 3,4-dichloro pattern and bulky cyclohexyl group may reduce solubility but improve membrane penetration .

Heterocyclic Modifications

- Target Compound: 2-methyl-1,3-dioxoisoindol-5-yl group.

- Compounds 53–55 () : Substituents include furan, thiophen, and imidazole rings. For example, compound 54 (thiophen-2-ylmethyl) shows moderate antiparasitic activity, suggesting heterocycles modulate target engagement .

- Compound in : (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide. The thiazolidinone group enhances hydrogen-bonding capacity, critical for enzyme inhibition .

Antiparasitic Activity

- Compounds 50–52 (): Derivatives with aminopropyl/aminopropan-2-yl groups exhibit IC₅₀ values in the low micromolar range against T. brucei. The free amine in compound 52 (as HCl salt) likely improves solubility and bioavailability .

- Target Compound : While direct data are absent, the isoindole-dione group may mimic bioisosteres of purine/pyrimidine bases, interfering with parasitic DNA/RNA synthesis.

Pesticidal and Agrochemical Uses

- EtoBenzanid () : N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide. The ethoxymethoxy group enhances soil persistence, a trait absent in the target compound .

- Diflufenican (): N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide. Fluorine substituents increase lipophilicity, favoring herbicidal activity .

Data Tables

Table 1: Structural and Activity Comparison of Selected Benzamide Derivatives

生物活性

2,4-Dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. It belongs to the class of benzamides and features a dichloro-substituted benzene ring along with an isoindoline moiety. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

The chemical structure of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |

| Molecular Formula | C₁₅H₈Cl₂N₂O₃ |

| Molecular Weight | 335.142 g/mol |

| CAS Number | 312928-65-7 |

| LogP | 3.5237 |

Synthesis

The synthesis of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methyl-1,3-dioxoisoindoline in the presence of a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane and requires purification through recrystallization or chromatography to isolate the product.

Anticancer Properties

Research has indicated that compounds similar to 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of isoindoline compounds were tested for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings:

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several benzamide derivatives. The results indicated that 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

The biological activity of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is believed to stem from its ability to interact with specific molecular targets within cells. The dichloro substitution enhances its lipophilicity and binding affinity to target proteins involved in cell signaling pathways.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis: It may trigger apoptotic pathways by activating caspases and other pro-apoptotic factors.

- Antimicrobial Action: The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。